Spectral Analysis of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene: A Technical Guide
Spectral Analysis of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the predicted spectral data for the novel compound 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene. As a unique molecular entity with potential applications in pharmaceutical and materials science, a thorough understanding of its structural characteristics is paramount. This document offers an in-depth interpretation of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies for spectral acquisition are detailed, providing a framework for experimental validation. This guide is intended for researchers, scientists, and professionals in drug development, offering foundational knowledge for the utilization of this compound.
Introduction
2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene is an aromatic compound characterized by the presence of a bromine atom, two difluoromethyl groups, and a nitro group attached to a benzene ring. This substitution pattern is expected to result in a unique electronic environment, influencing its chemical reactivity and physical properties. The strategic placement of these functional groups makes it a potentially valuable building block in organic synthesis. A detailed spectral analysis is crucial for confirming its structure and understanding its chemical behavior.
Predicted Spectral Data and Interpretation
The following sections detail the predicted NMR, IR, and MS spectra of 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene. The data is presented in tabular format for clarity, followed by a detailed interpretation of the expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
The proton NMR spectrum is anticipated to be relatively simple, with two distinct signals in the aromatic region, reflecting the two non-equivalent aromatic protons.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~8.5 | d | 1H | ~2.5 | H-6 |
| ~8.3 | d | 1H | ~2.5 | H-4 |
Interpretation:
The downfield chemical shifts of both protons are attributed to the strong electron-withdrawing effects of the nitro group and the difluoromethyl groups. The ortho- and para-positions to the nitro group are significantly deshielded. The expected meta-coupling between H-4 and H-6 would result in both signals appearing as doublets with a small coupling constant, typically in the range of 2-3 Hz.
The carbon NMR spectrum will provide insights into the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~149 | C-5 (C-NO₂) |
| ~135 | C-1, C-3 (C-CHF₂) |
| ~132 | C-6 |
| ~128 | C-4 |
| ~118 | C-2 (C-Br) |
| ~115 (t) | CHF₂ |
Interpretation:
The carbon attached to the nitro group (C-5) is expected to be the most downfield signal due to the strong deshielding effect. The carbons bearing the difluoromethyl groups (C-1 and C-3) will also be significantly downfield. The carbon attached to the bromine (C-2) will be upfield relative to the other substituted carbons. The difluoromethyl carbon itself will appear as a triplet due to coupling with the two fluorine atoms.
Fluorine-19 NMR is a powerful technique for probing the environment of fluorine atoms in a molecule.
Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -110 | d | ~55 | -CHF₂ |
Interpretation:
A single signal is expected for the four equivalent fluorine atoms of the two difluoromethyl groups. This signal will appear as a doublet due to coupling with the adjacent proton. The ¹J(C-F) coupling is not observed in a standard ¹⁹F NMR spectrum but would be present in a ¹³C-coupled ¹⁹F spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 4: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak | Aromatic C-H stretch |
| 1530-1500 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| 1100-1000 | Strong | C-F stretch |
| 850-750 | Medium | C-H out-of-plane bend |
| 700-600 | Medium | C-Br stretch |
Interpretation:
The most prominent peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.[1] The strong C-F stretching vibrations from the difluoromethyl groups will also be a key feature. The aromatic C-H stretching and bending vibrations, as well as the C-Br stretch, will also be present but may be of lower intensity.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Table 5: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 309/311 | High | [M]⁺ (Molecular ion) |
| 263/265 | Moderate | [M - NO₂]⁺ |
| 230/232 | Moderate | [M - Br]⁺ |
| 181 | High | [M - Br - CHF₂]⁺ |
| 51 | Moderate | [CHF₂]⁺ |
Interpretation:
The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) with a characteristic isotopic pattern for a molecule containing one bromine atom (approximately 1:1 ratio for the M and M+2 peaks). Common fragmentation pathways would include the loss of the nitro group (NO₂), the bromine atom (Br), and a difluoromethyl group (CHF₂). The observation of a fragment at m/z 51 would be indicative of the difluoromethyl cation.
Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 500 MHz (or higher field) NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR Acquisition: Acquire the spectrum with a spectral width appropriate for fluorinated aromatic compounds.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm for ¹H and ¹³C NMR).
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate by dissolving a small amount in a volatile solvent (e.g., dichloromethane) and allowing the solvent to evaporate. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-400).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one bromine atom.
Visualization of Molecular Structure and Key Data
The following diagrams illustrate the molecular structure and a conceptual workflow for its spectral analysis.
Figure 2: Workflow for spectral analysis.
Conclusion
This technical guide has presented a detailed overview of the predicted spectral data for 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene. The analysis of the predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS spectra provides a comprehensive structural characterization of this novel compound. The provided experimental protocols offer a practical framework for the future acquisition and validation of this data. This information is intended to be a valuable resource for scientists engaged in the synthesis and application of this and related fluorinated aromatic compounds.
References
-
Dana Bioscience. 2-Bromo-1,3-bis(difluoromethyl)-5-nitrobenzene 100mg. [Link]
-
NMRDB.org. Simulate and predict NMR spectra. [Link]
-
ACD/Labs. Mass Spec Fragment Prediction Software | MS Fragmenter. [Link]
-
University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Stuart, B. H. (2004).
